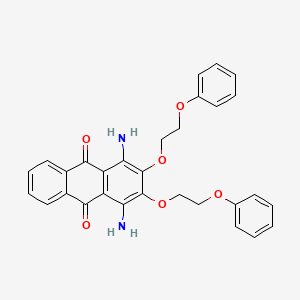
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2,3-bis(2-phénoxyéthoxy)anthracène-9,10-dione: is a synthetic organic compound with the molecular formula C30H26N2O6 and a molecular weight of 510.552 g/mol . This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2-phenoxyethanol under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
3. Chemical Reactions Analysis
Types of Reactions: 1,4-Diamino-2,3-bis(2-phénoxyéthoxy)anthracène-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino or phenoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
4. Scientific Research Applications
1,4-Diamino-2,3-bis(2-phénoxyéthoxy)anthracène-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases.
5. Mechanism of Action
The mechanism of action of 1,4-Diamino-2,3-bis(2-phénoxyéthoxy)anthracène-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with DNA and enzymes, affecting cellular processes.
Pathways Involved: It may influence oxidative stress pathways and apoptosis, leading to its potential anticancer effects.
6. Comparison with Similar Compounds
Similar Compounds:
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Dimethoxy-anthraquinone
- 1,4-Dimethyl-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Comparison: 1,4-Diamino-2,3-bis(2-phénoxyéthoxy)anthracène-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2-phenoxyethanol under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino or phenoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Applications De Recherche Scientifique
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Dimethoxy-anthraquinone
- 1,4-Dimethyl-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Comparison: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H26N2O6 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2 |
Clé InChI |
QGVZKHZOFGVWFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



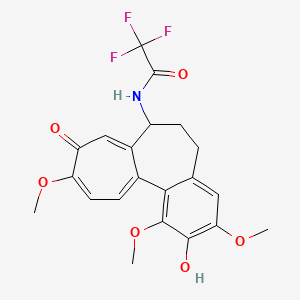
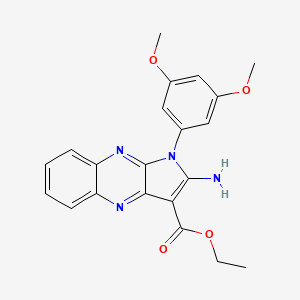
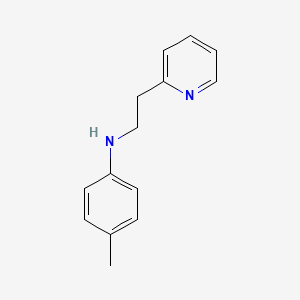
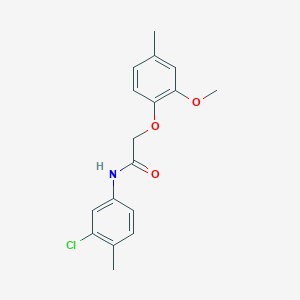
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)




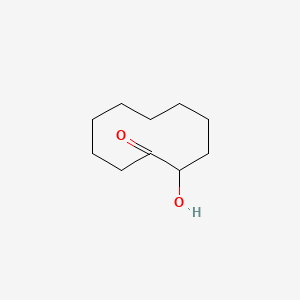
![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)

![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)
